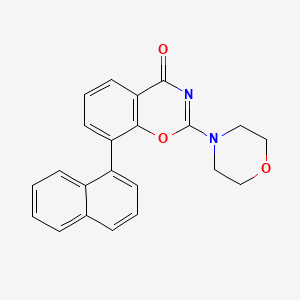
2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one
Vue d'ensemble
Description
“2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one” is also known as BIRB 796 or Doramapimod . It is a high-affinity and selective p38 kinase inhibitor . It exhibits no significant inhibition on a panel of related kinases . It inhibits LPS-induced TNF α production in human PBMCs and whole blood .
Molecular Structure Analysis
The molecular weight of “2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one” is 527.66 . Its chemical name is N - [3- (1,1-Dimethylethyl)-1- (4-methylphenyl)-1 H -pyrazol-5-yl]- N '- [4- [2- (4-morpholinyl)ethoxy]-1-naphthalenyl]urea .
Chemical Reactions Analysis
As a p38 kinase inhibitor, “2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one” interacts with the p38 kinase to inhibit its activity . It also inhibits JNK2 α 2 and c-Raf-1 .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
p38 Kinase Inhibition
BIRB 796 is a high affinity and selective p38 kinase inhibitor . The p38 kinase is a type of protein kinase that is implicated in a variety of cellular processes, including inflammation and cell differentiation. By inhibiting this kinase, BIRB 796 can potentially regulate these processes.
Anti-Inflammatory Applications
BIRB 796 has been shown to inhibit LPS-induced TNF α production in human PBMCs and whole blood . TNF α is a cytokine involved in systemic inflammation, and its inhibition can help manage inflammatory conditions.
JNK2 α 2 Inhibition
Apart from p38 kinase, BIRB 796 also inhibits JNK2 α 2 . JNK2 α 2 is a subtype of the c-Jun N-terminal kinases (JNKs), which play a crucial role in cell proliferation, differentiation, and apoptosis.
c-Raf-1 Inhibition
BIRB 796 inhibits c-Raf-1 , a protein involved in transmitting signals within cells (cell signaling). This protein is part of the MAP kinase pathway, which regulates cell growth and division.
Chemical Reprogramming of Somatic Cells
BIRB 796 can be used in protocols for the chemical reprogramming of somatic cells to induced pluripotent stem cells (iPSCs) . This process is crucial in regenerative medicine and disease modeling.
Cell Permeability
BIRB 796 is cell permeable , meaning it can cross cell membranes. This property is essential for the compound to exert its effects on intracellular targets.
Mécanisme D'action
Propriétés
IUPAC Name |
2-morpholin-4-yl-8-naphthalen-1-yl-1,3-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-21-19-10-4-9-18(17-8-3-6-15-5-1-2-7-16(15)17)20(19)27-22(23-21)24-11-13-26-14-12-24/h1-10H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSONTPGVHUWDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lturm 36 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




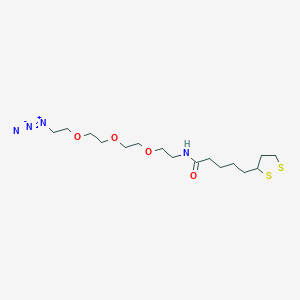
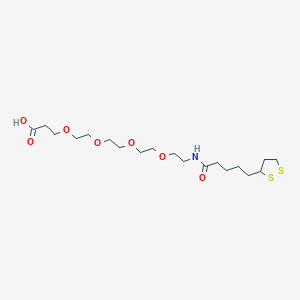

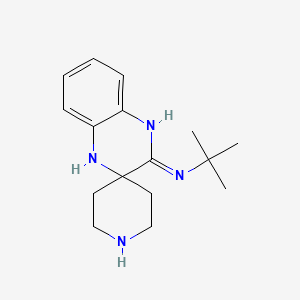


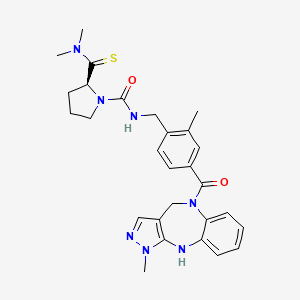
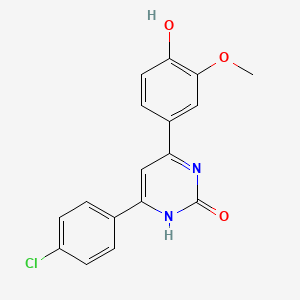
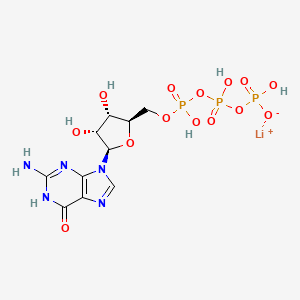



![(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol](/img/structure/B608608.png)